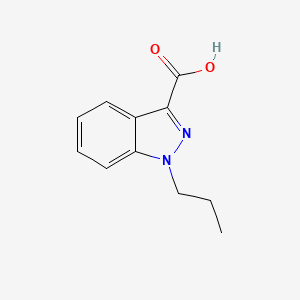

1-Propyl-1h-indazole-3-carboxylic acid

Description

Properties

CAS No. |

173600-09-4 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-propylindazole-3-carboxylic acid |

InChI |

InChI=1S/C11H12N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

InChI Key |

SRLYWTDJCHALPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=N1)C(=O)O |

Origin of Product |

United States |

An In-Depth Technical Guide to the Putative In Vitro Mechanism of Action of 1-Propyl-1H-indazole-3-carboxylic acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-indazole-3-carboxylic acid belongs to the indazole-3-carboxylic acid class of compounds, which has garnered significant scientific interest due to the diverse biological activities exhibited by its derivatives. While direct experimental data on 1-Propyl-1H-indazole-3-carboxylic acid is not extensively available in the public domain, the well-characterized mechanisms of its structural analogs, such as Lonidamine and Gamendazole, provide a strong foundation for postulating its potential in vitro mechanisms of action. This technical guide synthesizes the current understanding of this chemical class to propose two primary putative mechanisms for 1-Propyl-1H-indazole-3-carboxylic acid: a bioenergetic-targeting anti-cancer mechanism and an anti-spermatogenic mechanism. This document provides a comprehensive exploration of the potential molecular targets, signaling pathways, and detailed in vitro methodologies to investigate these hypotheses. The insights presented herein are intended to guide future research and drug development efforts centered on this promising scaffold.

Introduction: The Therapeutic Potential of the Indazole-3-Carboxylic Acid Scaffold

The indazole ring is a versatile heterocyclic scaffold that is a key structural component in numerous biologically active compounds.[1][2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have been the subject of extensive research, leading to the development of compounds with applications ranging from oncology to contraception.[3][4] These derivatives are recognized for their ability to modulate fundamental cellular processes, making them attractive candidates for therapeutic development.[5][6]

This guide focuses on the putative in vitro mechanism of action of 1-Propyl-1H-indazole-3-carboxylic acid. Based on the established activities of its close structural analogs, we will explore two potential, and distinct, mechanistic pathways:

-

A Lonidamine-like Anti-cancer Mechanism: Targeting the unique metabolic vulnerabilities of cancer cells.

-

A Gamendazole-like Anti-spermatogenic Mechanism: Disrupting the cellular machinery essential for sperm development.

The subsequent sections will delve into the molecular underpinnings of these proposed mechanisms, providing a theoretical framework and practical experimental approaches for their validation.

Putative Anti-Cancer Mechanism of Action: A Bioenergetic Approach

Drawing parallels with Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), a well-studied anti-cancer agent, it is hypothesized that 1-Propyl-1H-indazole-3-carboxylic acid may exert its anti-neoplastic effects by disrupting the energy metabolism of cancer cells.[7][8] This mechanism is particularly effective against tumors that exhibit high rates of aerobic glycolysis, a phenomenon known as the Warburg effect.[8][9]

The proposed anti-cancer mechanism is multifaceted, involving the inhibition of key enzymes and transporters involved in cellular respiration and glycolysis.[10][11] This leads to a significant reduction in cellular ATP production, the induction of oxidative stress, and ultimately, apoptosis.[7][12]

Key Molecular Targets and Signaling Pathways

The primary molecular targets for this putative anti-cancer activity are located within the mitochondria and the cytoplasm.

| Target | Location | Function | Putative Effect of 1-Propyl-1H-indazole-3-carboxylic acid |

| Hexokinase II (HK-II) | Mitochondria | Catalyzes the first committed step of glycolysis. | Inhibition, leading to decreased glycolysis and ATP production.[8][11] |

| Mitochondrial Pyruvate Carrier (MPC) | Inner Mitochondrial Membrane | Transports pyruvate from the cytoplasm into the mitochondria. | Inhibition, preventing pyruvate from entering the TCA cycle.[9][10] |

| Monocarboxylate Transporters (MCTs) | Plasma Membrane | Mediate the efflux of lactate from the cell. | Inhibition, leading to intracellular acidification.[10] |

| Complex I and II of the Electron Transport Chain | Inner Mitochondrial Membrane | Key components of oxidative phosphorylation. | Inhibition, leading to reduced ATP synthesis and increased reactive oxygen species (ROS) production.[10][13] |

The inhibition of these targets culminates in a cascade of events that disrupt cellular homeostasis and trigger programmed cell death.

Figure 1: Putative anti-cancer signaling pathway of 1-Propyl-1H-indazole-3-carboxylic acid.

In Vitro Experimental Protocols

To investigate the putative anti-cancer mechanism of action, a series of in vitro assays can be employed.

-

Objective: To determine the cytotoxic and anti-proliferative effects of 1-Propyl-1H-indazole-3-carboxylic acid on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates.[14]

-

Treat cells with a range of concentrations of 1-Propyl-1H-indazole-3-carboxylic acid for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or MTS assay.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

-

-

Objective: To measure the effect of the compound on key metabolic pathways.

-

Methodology (Seahorse XF Analyzer):

-

Seed cancer cells in a Seahorse XF cell culture microplate.

-

Treat cells with 1-Propyl-1H-indazole-3-carboxylic acid.

-

Perform a Seahorse XF Glycolysis Stress Test to measure the extracellular acidification rate (ECAR), an indicator of glycolysis.

-

Perform a Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

-

-

Objective: To directly measure the inhibitory activity of the compound on its putative molecular targets.

-

Methodology:

-

Hexokinase Activity Assay: Use a commercially available kit to measure hexokinase activity in cell lysates treated with the compound.

-

MPC and MCT Activity Assays: Utilize radiolabeled substrate uptake assays (e.g., [14C]-pyruvate for MPC, [14C]-lactate for MCTs) in isolated mitochondria or plasma membrane vesicles.[10]

-

-

Objective: To confirm that cell death is occurring via apoptosis.

-

Methodology:

-

Treat cancer cells with 1-Propyl-1H-indazole-3-carboxylic acid.

-

Stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to differentiate between apoptotic and necrotic cells.

-

Perform a Western blot analysis to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

-

Figure 2: Experimental workflow for investigating the putative anti-cancer mechanism.

Putative Anti-Spermatogenic Mechanism of Action

An alternative or additional mechanism of action for 1-Propyl-1H-indazole-3-carboxylic acid could be related to male contraception, similar to the derivative Gamendazole.[16][17] This mechanism involves the disruption of spermatogenesis by targeting key proteins within Sertoli cells, the supporting cells of the testes.[18][19]

Key Molecular Targets and Signaling Pathways

The putative molecular targets for the anti-spermatogenic activity are cytoplasmic and nuclear proteins that play crucial roles in cell structure, protein folding, and gene expression.

| Target | Location | Function | Putative Effect of 1-Propyl-1H-indazole-3-carboxylic acid |

| Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) | Cytoplasm | A molecular chaperone involved in the folding and stability of client proteins. | Inhibition, leading to the degradation of client proteins such as AKT1.[16][17] |

| Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) | Cytoplasm | Plays a role in protein synthesis and cytoskeleton organization. | Binding and potential modulation of its function.[16][19] |

The inhibition of these targets is thought to disrupt the integrity of the Sertoli cell-spermatid junctions, leading to the premature release of developing sperm cells.[3][20] This is potentially mediated through the modulation of the AKT1 and NF-κB signaling pathways and the induction of interleukin-1 alpha (Il1a) transcription.[16][17]

Figure 3: Putative anti-spermatogenic signaling pathway of 1-Propyl-1H-indazole-3-carboxylic acid.

In Vitro Experimental Protocols

To explore the potential anti-spermatogenic effects, in vitro studies using primary Sertoli cells or Sertoli cell lines are necessary.

-

Objective: To assess the impact of the compound on Sertoli cell health and function.

-

Methodology:

-

Isolate and culture primary Sertoli cells from rats or mice.

-

Treat the cells with varying concentrations of 1-Propyl-1H-indazole-3-carboxylic acid.

-

Measure cell viability using an MTT or MTS assay.

-

Quantify the production of inhibin B, a marker of Sertoli cell function, using an ELISA.[18]

-

-

Objective: To confirm the interaction of the compound with its putative targets.

-

Methodology:

-

Affinity Purification: Synthesize a biotinylated analog of 1-Propyl-1H-indazole-3-carboxylic acid to pull down binding partners from Sertoli cell lysates, followed by identification using mass spectrometry.[16]

-

HSP90 ATPase Activity Assay: Use a commercially available kit to measure the effect of the compound on the ATPase activity of recombinant HSP90AB1.

-

-

Objective: To investigate the downstream effects on key signaling proteins.

-

Methodology:

-

Treat Sertoli cells with the compound.

-

Prepare cell lysates and perform Western blot analysis for total and phosphorylated AKT, as well as other HSP90 client proteins.[17]

-

-

Objective: To measure changes in the expression of target genes.

-

Methodology:

-

Treat Sertoli cells with the compound.

-

Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Il1a and other relevant genes.[16]

-

Conclusion and Future Directions

This technical guide has outlined the putative in vitro mechanisms of action for 1-Propyl-1H-indazole-3-carboxylic acid, based on the well-established biological activities of its structural analogs. The proposed anti-cancer and anti-spermatogenic pathways provide a solid foundation for future experimental investigations. The detailed protocols and experimental workflows described herein offer a comprehensive roadmap for researchers to elucidate the precise molecular targets and cellular effects of this compound.

Further research, including head-to-head comparative studies with Lonidamine and Gamendazole, will be crucial to fully characterize the pharmacological profile of 1-Propyl-1H-indazole-3-carboxylic acid. Such studies will not only validate the hypotheses presented in this guide but also pave the way for the potential development of novel therapeutics based on the versatile indazole-3-carboxylic acid scaffold.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Lonidamine?

- Wikipedia. (n.d.). Lonidamine.

- G. G. C. (2002, April 15). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. PubMed.

- Halestrap, A. P. (n.d.). Mechanism of Antineoplastic Activity of Lonidamine. PMC - NIH.

- Tash, J. S., et al. (2008, June 1). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. ISU ReD.

- Tash, J. S., et al. (2008, June 15). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. PubMed.

- MDPI. (2020, November 11). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment.

- ResearchGate. (n.d.). Structure of gamendazole, H2gamendazole, biotinylated gamendazole, and... | Download Scientific Diagram.

- Tash, J. S., et al. (2008, June 15). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. PubMed.

- Oxford Academic. (2008, May 1). Candidate Male Contraceptive Agent, Gamendazole, Affects Actin Organization and Vinculin Based Focal Contact Distribution in Sertoli Cells In Vitro. Biology of Reproduction.

- ACS Publications. (2012, October 9). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry.

- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

- JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.

- Taylor & Francis. (n.d.). Lonidamine – Knowledge and References.

- MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.

- Selleck. (2024, May 22). Lonidamine (AF 1890) | ≥99%(HPLC) | Hexokinase 阻害剤.

- Heterocycles. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.

- PMC. (n.d.). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- PubMed. (2023, February 8). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.

- PubMed. (2020, July 6). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.

- RSC. (2023, July 3). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study.

- Benchchem. (n.d.). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.

- PubMed. (2019, August 15). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry.

- PMC. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chemimpex.com [chemimpex.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 8. Lonidamine - Wikipedia [en.wikipedia.org]

- 9. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment [mdpi.com]

- 10. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 17. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

The Evolving Landscape of Indazole-Based Therapeutics: A Pharmacological Profile of 1-Propyl-1H-indazole-3-carboxylic Acid Derivatives

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in modern drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] Derivatives of indazole have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, anti-tumor, and antimicrobial properties.[1][3][4] This guide will provide an in-depth technical overview of the pharmacological profile of a specific subclass: 1-Propyl-1H-indazole-3-carboxylic acid derivatives, exploring their synthesis, mechanism of action, and therapeutic potential. While direct literature on the 1-propyl variant is focused, we will draw upon established structure-activity relationships (SAR) from closely related 1-alkyl-indazole derivatives to build a comprehensive profile.

Synthetic Strategy: A Generalized Approach

The synthesis of 1-Propyl-1H-indazole-3-carboxylic acid and its derivatives typically follows a multi-step pathway, starting from readily available precursors. A common and practical route involves the derivatization of 2-nitrophenylacetic acid.[5] The general synthetic scheme allows for the introduction of various functionalities, enabling the exploration of the chemical space and the optimization of pharmacological properties.

General Synthetic Workflow:

Caption: Generalized synthetic pathway to 1H-indazole-3-carboxylic acid and its derivatives.

Pharmacological Profile: A Multifaceted Mechanism of Action

Derivatives of 1-alkyl-1H-indazole-3-carboxylic acid have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The nature of the substituent at the 1-position, in this case, a propyl group, along with modifications to the carboxylic acid moiety (e.g., formation of amides), significantly influences the potency and selectivity of these compounds.

Serotonin 5-HT4 Receptor Antagonism

A notable and well-documented activity of 1-alkyl-1H-indazole-3-carboxamides is their ability to act as antagonists of the serotonin 4 receptor (5-HT4R).[6][7] The 1-isopropyl derivative, a close structural analog to the 1-propyl variant, has been shown to be more active than derivatives with smaller or no substituents at this position, suggesting that a degree of lipophilicity and steric bulk at N1 is favorable for receptor binding.[6] Antagonism of the 5-HT4R has been linked to potential therapeutic applications in pain management, with some derivatives exhibiting significant antinociceptive effects in animal models.[6][7]

Kinase Inhibition: Targeting Oncogenic Pathways

The indazole scaffold is a key component of several approved and investigational kinase inhibitors.[4] Various derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including:

-

p21-activated kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, which can suppress tumor cell migration and invasion.[8] The structure-activity relationship studies for these inhibitors highlight the importance of hydrophobic interactions in the kinase's active site.[8]

-

Other Kinases: The broader class of indazole derivatives has shown inhibitory activity against Bcr-Abl, FGFR, and EGFR, suggesting that 1-propyl-1H-indazole-3-carboxylic acid derivatives could be further explored for their anticancer potential.[9]

Modulation of Ion Channels: The Case of CRAC Channels

Recent studies have identified indazole-3-carboxamides as potent blockers of the calcium-release activated calcium (CRAC) channel.[10][11] This activity is highly dependent on the specific arrangement of the amide linker.[10][11] CRAC channel modulation is a promising strategy for the treatment of inflammatory and autoimmune disorders due to its role in mast cell activation.[11]

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of 1-propyl-1H-indazole-3-carboxylic acid derivatives is intrinsically linked to their molecular structure. Key SAR insights from related compounds include:

-

N1-Substitution: The presence of an alkyl group, such as propyl, at the N1 position of the indazole ring generally enhances activity at certain targets like the 5-HT4 receptor compared to unsubstituted analogs.[6]

-

Amide vs. Carboxylic Acid: Conversion of the 3-carboxylic acid to various amides is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The nature of the amine used for amide formation is a critical determinant of biological activity.[1][3]

-

Mitigation of hERG Affinity: A significant challenge in the development of indazole derivatives is their potential affinity for the hERG ion channel, which can lead to cardiotoxicity. The introduction of a carboxylic acid group has been shown to effectively mitigate this risk.[6]

| Derivative Class | Primary Target(s) | Key Structural Features for Activity | Potential Therapeutic Application |

| 1-Alkyl-1H-indazole-3-carboxamides | 5-HT4 Receptor | N1-alkylation, specific piperidinyl-methyl-carboxamide moiety | Analgesia |

| 1H-Indazole-3-carboxamides | PAK1 | Hydrophobic ring substitutions | Anti-cancer (metastasis) |

| Indazole-3-carboxamides | CRAC Channel | Specific regiochemistry of the amide linker | Anti-inflammatory, Autoimmune disorders |

Experimental Protocols: Characterizing Pharmacological Activity

The in-depth characterization of 1-propyl-1H-indazole-3-carboxylic acid derivatives requires a suite of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Example: PAK1)

This protocol provides a framework for assessing the inhibitory potential of a test compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human PAK1 enzyme

-

Fluorescently labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (1-propyl-1H-indazole-3-carboxylic acid derivative)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplate

-

Microplate reader capable of detecting fluorescence

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the microplate wells.

-

Add the PAK1 enzyme to the wells and incubate briefly to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence of the wells using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

1-Propyl-1H-indazole-3-carboxylic acid derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. Their pharmacological profile is characterized by interactions with key targets in pain, oncology, and inflammation. Future research should focus on the synthesis and evaluation of a focused library of these derivatives to further elucidate their structure-activity relationships, optimize their pharmacokinetic properties, and validate their efficacy in relevant preclinical models. The versatility of the indazole scaffold, combined with the insights gained from related chemical series, provides a strong foundation for the development of novel and effective therapeutic agents.

References

-

Lopez-Rodriguez, M. L., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

-

Pujari, J. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

Lopez-Rodriguez, M. L., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. [Link]

-

Li, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Al-Ostoot, F. H., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Molecules. [Link]

-

Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link]

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

-

Ishizumi, K., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Propyl-1H-indazole-3-carboxylic Acid: Structural Dynamics, Regioselective Synthesis, and Pharmacological Applications

Executive Summary

1-Propyl-1H-indazole-3-carboxylic acid (CAS: 173600-09-4) is a highly versatile heterocyclic building block characterized by a fused benzene and pyrazole ring system[1]. As a foundational pharmacophore, it serves as a critical intermediate in the design of diverse therapeutic agents and forensic reference standards. The presence of a propyl group at the N1 position and a carboxylic acid at the C3 position enhances its reactivity, making it a prime candidate for downstream amidation and esterification[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its downstream applications in drug development.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 1-propyl-1H-indazole-3-carboxylic acid dictates its behavior in both synthetic environments and biological systems. The indazole core provides a rigid, aromatic scaffold capable of π-π stacking, while the C3-carboxyl group acts as an essential hydrogen bond donor/acceptor[1].

Table 1: Quantitative Physicochemical Data

| Parameter | Value |

| Chemical Name | 1-Propyl-1H-indazole-3-carboxylic acid |

| CAS Registry Number | 173600-09-4 |

| Molecular Formula | C₁₁H₁₂N₂O₂[1] |

| Molecular Weight | 204.23 g/mol [1] |

| Topological Polar Surface Area (TPSA) | ~55.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Mechanistic Causality in Regioselective Synthesis

The primary challenge in modifying the indazole core is the tautomerization between the N1 and N2 positions. Direct alkylation of 1H-indazole-3-carboxylic acid often yields a mixture of N1 and N2 isomers, alongside unwanted esterification of the carboxylic acid[2].

To enforce strict N1-regioselectivity, a three-step workflow is typically employed:

-

Carboxyl Protection: The C3-carboxylic acid is masked as a methyl ester to prevent O-alkylation[3].

-

Kinetic Deprotonation & Alkylation: The choice of Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF or THF) over weaker bases is dictated by the need for irreversible deprotonation. NaH forms the indazolide anion, driving the equilibrium forward[2]. The N1 position becomes the thermodynamically favored site for electrophilic attack by 1-bromopropane due to the steric shielding and electronic distribution influenced by the C3-ester group[2].

-

Saponification: Base-catalyzed hydrolysis cleaves the methyl ester but leaves the stable N-propyl bond intact, yielding the free acid[3].

Fig 1: Regioselective synthetic workflow for 1-Propyl-1H-indazole-3-carboxylic acid.

Self-Validating Experimental Protocol

As a standard of scientific integrity, the following protocol incorporates built-in validation checkpoints to ensure high yield and purity without over-reliance on complex chromatography[1].

Step 1: Esterification of 1H-indazole-3-carboxylic acid

-

Procedure: Suspend 1H-indazole-3-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The highly polar starting material (Rf ≈ 0.1) will convert to a faster-moving spot (Rf ≈ 0.4). Quench with saturated NaHCO₃ to precipitate the methyl ester.

Step 2: Regioselective N1-Alkylation

-

Procedure: Dissolve the methyl ester in anhydrous DMF at 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) to irreversibly form the indazolide anion[2]. After H₂ evolution ceases, add 1-bromopropane (1.5 eq) and warm to room temperature[1].

-

Validation Checkpoint: The reaction is self-validating via LC-MS. The mass spectrum will show a definitive shift from the starting ester to the N1-propylated product. The absence of an N-H stretch (~3200 cm⁻¹) in the FTIR spectrum confirms complete substitution.

Step 3: Saponification to Free Acid

-

Procedure: Dissolve the N1-propyl ester in a 3:1 mixture of THF and Methanol. Add 2M aqueous NaOH (3.0 eq) and stir at room temperature for 24 hours[3].

-

Validation Checkpoint: The reaction progress is visually self-validating; the heterogeneous mixture becomes a homogenous solution as the lipophilic ester converts to the water-soluble sodium salt. Upon acidification with 1M HCl to pH 2, the 1-propyl-1H-indazole-3-carboxylic acid precipitates rapidly. Collect via vacuum filtration. FTIR analysis will confirm success through the appearance of a broad O-H stretch (2500–3300 cm⁻¹) and a C=O stretch (~1680 cm⁻¹), replacing the sharp ester carbonyl peak.

Pharmacological Significance & Downstream Targets

Once synthesized, 1-propyl-1H-indazole-3-carboxylic acid acts as a versatile lead compound[1]. By coupling the C3-carboxylic acid with various amines (e.g., amino acids, adamantylamines) using coupling reagents like EDC·HCl and HOBt, researchers generate diverse libraries of bioactive compounds[3].

-

Synthetic Cannabinoid Receptor Agonists (SCRAs): Indazole-3-carboxamides are a major class of SCRAs. Alkylation at N1 and amidation at C3 mimic the binding profile of traditional cannabinoids at the CB1 and CB2 receptors, often with significantly higher binding affinities[3].

-

5-HT4 Receptor Antagonists: The indazolecarboxamide scaffold is utilized in the development of potent, orally active 5-HT4 receptor antagonists. Alkylation at N-1 of the aromatic heterocycle has been shown to increase 5-HT4 receptor affinity[4].

-

CRAC Channel Blockers: Specific regiochemistry in indazoles is unprecedented in known Calcium-Release Activated Calcium (CRAC) channel blockers. Indazole 3-carboxamides actively inhibit calcium influx and stabilize mast cells, providing novel immune modulators for human diseases[5].

Fig 2: Divergent pharmacological targeting of indazole-3-carboxamide derivatives.

References[1] EvitaChem. "Buy 1-Propyl-1h-indazole-3-carboxylic acid (EVT-8895777) | 173600-09-4". Link[2] ResearchGate. "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites". Link[5] National Institutes of Health (PMC). "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers". Link[3] ACS Publications. "Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids...". Link[4] ACS Publications. "Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives". Link

Sources

A Technical Guide to Determining the Receptor Binding Affinity of 1-Propyl-1h-indazole-3-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for characterizing the receptor binding affinity of 1-Propyl-1h-indazole-3-carboxylic acid, a novel compound of interest within the broader class of indazole derivatives known for their diverse pharmacological activities. While specific binding data for this particular molecule is not yet publicly available, this document outlines the strategic application of established biophysical and biochemical assays to elucidate its potential molecular targets and binding characteristics. We will delve into the theoretical underpinnings and practical execution of radioligand binding assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This guide is designed to empower researchers to generate robust and reliable data, forming a critical foundation for future drug development efforts.

Introduction: The Significance of 1-Propyl-1h-indazole-3-carboxylic acid and Receptor Binding Affinity

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anti-cancer, and neurological effects.[1][2][3] Specifically, indazole-3-carboxamide derivatives have been identified as potent ligands for cannabinoid receptors (CB1 and CB2), serotonin receptors (5-HT4R), and as inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1).[4][5][6][7][8] The subject of this guide, 1-Propyl-1h-indazole-3-carboxylic acid, is a novel analogue whose pharmacological profile remains to be characterized.

Understanding the interaction between a small molecule and its biological target is a cornerstone of drug discovery.[9] Binding affinity, a measure of the strength of this interaction, is a critical parameter that dictates the potency and selectivity of a potential therapeutic agent.[9] A high binding affinity often correlates with a lower required therapeutic dose, minimizing off-target effects. This guide will provide the necessary protocols to determine the binding affinity of 1-Propyl-1h-indazole-3-carboxylic acid for a panel of putative receptors, thereby illuminating its therapeutic potential.

Strategic Approach to Target Identification and Affinity Determination

Given the known activities of related indazole derivatives, a logical starting point for investigating 1-Propyl-1h-indazole-3-carboxylic acid would be to screen it against a panel of receptors including, but not limited to, cannabinoid receptors, serotonin receptors, and PARP-1. The following sections detail the methodologies to quantify these interactions.

Method 1: Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[9][10] These assays utilize a radioactively labeled ligand to measure its binding to a receptor preparation, which can be in the form of cell membranes or purified proteins.[9]

Principle

The assay measures the displacement of a known radioligand from its receptor by the unlabeled test compound (1-Propyl-1h-indazole-3-carboxylic acid). The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The binding affinity (Ki) of the test compound can then be calculated from the IC50 value.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol

-

Receptor Preparation : Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells transfected with the human CB1 receptor). Determine the total protein concentration using a standard protein assay.[9]

-

Assay Buffer Preparation : Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Reaction Setup : In a 96-well plate, set up the following for each concentration of the test compound:

-

Total Binding : Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB) : Receptor membranes + radioligand + a high concentration of an unlabeled competing ligand.[9]

-

Test Compound : Receptor membranes + radioligand + varying concentrations of 1-Propyl-1h-indazole-3-carboxylic acid.

-

-

Incubation : Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[11]

-

Separation : Rapidly separate the bound from the free radioligand by vacuum filtration onto glass fiber filters.[11]

-

Quantification : Wash the filters with ice-cold wash buffer, dry them, and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis :

-

Calculate specific binding = Total binding - NSB.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.[9]

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[12] It is particularly useful for studying the kinetics of binding (association and dissociation rates). While challenging for small molecules due to their low mass, modern SPR instruments have the sensitivity to detect their binding.[12][13][14]

Principle

SPR detects changes in the refractive index at the surface of a sensor chip. One binding partner (the ligand, typically the receptor) is immobilized on the sensor surface, and the other (the analyte, 1-Propyl-1h-indazole-3-carboxylic acid) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change on the surface.

Experimental Workflow: SPR Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol

-

Receptor Immobilization : Covalently immobilize the purified target receptor onto a suitable SPR sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

-

Analyte Preparation : Prepare a series of dilutions of 1-Propyl-1h-indazole-3-carboxylic acid in a suitable running buffer.

-

Binding Measurement :

-

Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the association phase.

-

Switch to injecting only the running buffer and monitor the dissociation phase.

-

-

Regeneration : Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

Data Analysis :

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14][15]

-

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][18][19]

Principle

A solution of the ligand (1-Propyl-1h-indazole-3-carboxylic acid) is titrated into a solution of the macromolecule (the receptor) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule. The resulting isotherm can be fitted to a binding model to determine the thermodynamic parameters.[17]

Experimental Workflow: Isothermal Titration Calorimetry

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Detailed Protocol

-

Sample Preparation : Prepare solutions of the purified target receptor and 1-Propyl-1h-indazole-3-carboxylic acid in the same, degassed buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the receptor in the sample cell.

-

Titration :

-

Load the receptor solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.

-

-

Data Analysis :

-

Integrate the heat released or absorbed after each injection.

-

Plot the integrated heat against the molar ratio of ligand to receptor.

-

Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[17]

-

The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

-

Data Summary and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.

| Assay Method | Parameter(s) Determined | Typical Units |

| Radioligand Binding | Ki | nM, µM |

| Surface Plasmon Resonance | KD, ka, kd | M, M⁻¹s⁻¹, s⁻¹ |

| Isothermal Titration Calorimetry | KD, n, ΔH, ΔS | M, ratio, kcal/mol, cal/mol·K |

A lower KD or Ki value indicates a higher binding affinity. The kinetic parameters from SPR provide insights into how quickly the compound binds and dissociates from the receptor. The thermodynamic data from ITC can reveal the driving forces of the binding interaction (enthalpic or entropic).

Conclusion

This technical guide provides a robust framework for the comprehensive characterization of the receptor binding affinity of 1-Propyl-1h-indazole-3-carboxylic acid. By employing a multi-faceted approach utilizing radioligand binding assays, SPR, and ITC, researchers can obtain a detailed understanding of the compound's interactions with its biological targets. The data generated from these studies will be invaluable for guiding lead optimization efforts and advancing this promising compound through the drug discovery pipeline.

References

- Isothermal titration calorimetry and thermal shift assay in drug design. (2011). URL not available

-

Detection of small molecules with surface plasmon resonance by synergistic plasmonic effects of nanostructured surfaces and graphene - SPIE Digital Library. (2017). Retrieved from [Link]

-

ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Retrieved from [Link]

-

Small Molecule Immunosensing Using Surface Plasmon Resonance - MDPI. (2010). Retrieved from [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025). Retrieved from [Link]

-

Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). Retrieved from [Link]

-

Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Retrieved from [Link]

-

A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC - NIH. (n.d.). Retrieved from [Link]

-

Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation | ACS Applied Materials & Interfaces. (2021). Retrieved from [Link]

-

Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Retrieved from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). Retrieved from [Link]

-

SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016). Retrieved from [Link]

-

Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (2012). Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

-

practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). Retrieved from [Link]

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. (2012). Retrieved from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (2012). Retrieved from [Link]

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).

-

(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015). Retrieved from [Link]

-

1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed. (n.d.). Retrieved from [Link]

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (n.d.). Retrieved from [Link]

-

What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd. (2024). Retrieved from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023). Retrieved from [Link]

-

Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - Frontiers. (2019). Retrieved from [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. (2026). Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. mdpi.com [mdpi.com]

- 14. biosensingusa.com [biosensingusa.com]

- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Khan Academy [khanacademy.org]

A Technical Guide to the Preliminary Toxicity Assessment of 1-Propyl-1H-indazole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting preliminary toxicity studies on 1-Propyl-1H-indazole-3-carboxylic acid, a novel indazole derivative. The indazole-3-carboxylic acid scaffold is a recognized pharmacophore with diverse biological activities, making it a cornerstone in the development of new therapeutic agents, including anti-inflammatory and anti-cancer drugs[1][2]. As with any new chemical entity destined for therapeutic use, a thorough and early assessment of its toxicological profile is paramount for identifying potential liabilities and ensuring patient safety. This document outlines a strategic, tiered approach to the initial safety evaluation, encompassing in vitro cytotoxicity and genotoxicity assays, followed by a foundational in vivo acute oral toxicity study. The methodologies detailed herein are grounded in established regulatory guidelines and best practices to ensure the generation of robust and reliable data suitable for informed decision-making in the early stages of drug development.

Introduction: The Rationale for a Structured Toxicological Evaluation

The indazole ring system is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities[3]. Specifically, 1-substituted-indazole-3-carboxylic acids have been the subject of toxicological investigation, highlighting the importance of the substituent at the 1-position in influencing the safety profile[4]. The introduction of a propyl group at this position in 1-Propyl-1H-indazole-3-carboxylic acid necessitates a de novo toxicological assessment.

The preliminary toxicity evaluation serves several critical functions in the drug development pipeline:

-

Hazard Identification: To identify potential target organs of toxicity and the nature of adverse effects.

-

Dose-Range Finding: To establish a preliminary dose-response relationship and inform dose selection for subsequent, more extensive preclinical studies.

-

Candidate Selection: To provide comparative safety data that, in conjunction with efficacy and pharmacokinetic data, aids in the selection of the most promising lead candidates.

-

Regulatory Compliance: To generate the initial safety data package required for regulatory submissions, such as an Investigational New Drug (IND) application.

Our approach is designed to maximize the information obtained while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. We will begin with a battery of in vitro assays to screen for fundamental cellular toxicity before proceeding to a limited, well-defined in vivo study.

Phase 1: In Vitro Toxicity Profiling

In vitro assays are essential preclinical tools for the initial assessment of a compound's toxic effects on cellular viability and genetic integrity[5]. They offer a high-throughput and cost-effective means of identifying potential red flags early in development[6][7].

In Vitro Cytotoxicity Assessment

The first step is to determine the concentration at which 1-Propyl-1H-indazole-3-carboxylic acid induces cell death. This is crucial for establishing the concentration range for subsequent in vitro assays and for providing an initial estimate of the compound's potency in causing cellular damage.

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[7][8]. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells[8].

-

Cell Line Selection:

-

A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues, providing an initial indication of selectivity[9].

-

Recommended:

-

HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, as the liver is a primary site of drug metabolism.

-

HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity[7].

-

A relevant cancer cell line if an oncology indication is being pursued.

-

-

-

Cell Seeding:

-

Culture the selected cell lines to logarithmic growth phase.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[8].

-

-

Compound Treatment:

-

Prepare a stock solution of 1-Propyl-1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM) in the cell culture medium.

-

Replace the medium in the 96-well plates with the medium containing the test compound. Include vehicle-only controls.

-

-

Incubation:

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curves and determine the IC50 (the concentration that inhibits 50% of cell growth) for each cell line and time point.

-

In Vitro Genotoxicity Assessment

Genotoxicity testing is a critical component of safety evaluation, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis[10][11]. A standard battery of tests is recommended by regulatory agencies to cover different genotoxic mechanisms[6].

-

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by a compound's ability to cause reverse mutations, allowing the bacteria to grow on a nutrient-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

-

Significance: A positive Ames test is a strong indicator of mutagenic potential[6].

-

Principle: This assay detects the formation of micronuclei in the cytoplasm of interphase cells[10]. Micronuclei are small, membrane-bound DNA fragments that originate from chromosome breaks (clastogenicity) or whole chromosomes that have failed to segregate properly during mitosis (aneugenicity).

-

Cell Lines: Human peripheral blood lymphocytes or CHO cells are commonly used[12].

-

Significance: This test provides information on chromosomal damage, a key event in carcinogenesis[10].

-

Principle: This assay assesses the ability of a compound to induce mutations at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.

-

Significance: The MLA is capable of detecting a broad spectrum of genetic damage, including point mutations and chromosomal aberrations[6].

Phase 2: In Vivo Acute Oral Toxicity Study

Following the in vitro assessment, a single-dose acute oral toxicity study in rodents is the next logical step. This provides essential information on the compound's systemic toxicity and helps to establish a preliminary safety margin.

Recommended Guideline: OECD Test Guideline 423 (Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category based on its LD50 (the dose that is lethal to 50% of the test animals)[13][14]. This method is chosen for its efficiency and adherence to animal welfare principles[13].

-

Animal Species:

-

Female rats are typically used, as they are often more sensitive[13].

-

-

Starting Dose Selection:

-

Procedure:

-

Observations:

-

Animals are observed for clinical signs of toxicity and mortality for up to 14 days[16].

-

Body weights are recorded weekly.

-

-

Endpoint:

-

The study allows for the classification of the compound into a GHS (Globally Harmonized System) toxicity category.

-

Histopathological Examination

Protocol

-

Tissue Collection:

-

A comprehensive set of organs and tissues should be collected and preserved in 10% neutral buffered formalin.

-

-

Tissue Processing and Staining:

-

Pathological Evaluation:

Data Synthesis and Interpretation

The culmination of these preliminary studies is a foundational toxicity profile of 1-Propyl-1H-indazole-3-carboxylic acid.

| Assay | Key Endpoint | Interpretation |

| In Vitro Cytotoxicity (MTT) | IC50 Value | Quantifies the concentration causing 50% cell death. A low IC50 suggests high cytotoxic potential. |

| In Vitro Genotoxicity (Ames, MN, MLA) | Positive/Negative Result | A positive result in any assay indicates a potential for genetic damage and is a significant safety concern. |

| In Vivo Acute Oral Toxicity (OECD 423) | GHS Toxicity Category/LD50 Estimate | Classifies the acute lethal potential of the compound after a single oral dose. |

| Histopathology | Microscopic Findings | Identifies target organs of toxicity and the nature of the cellular injury. |

Conclusion and Next Steps

This structured, multi-pronged approach to the preliminary toxicity assessment of 1-Propyl-1H-indazole-3-carboxylic acid provides a robust initial safety profile. The data generated will be instrumental in making a go/no-go decision for further development. If the compound demonstrates an acceptable safety profile in these initial studies, the next steps would involve more comprehensive repeat-dose toxicity studies in one or more species to evaluate the effects of longer-term exposure.

References

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

Sun, J., et al. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

-

HistologiX. (n.d.). Supporting Toxicology Studies. Retrieved from [Link]

-

OECD. (2001, December 17). OECD Test Guideline 423. National Toxicology Program. Retrieved from [Link]

-

Pharmaron. (n.d.). Genetic Toxicology Services: GLP Genotoxicity. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]

-

Proprevia. (2024, November 6). Preclinical Histopathology: A Powerful Insight into Early Drug Development. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

-

Bu, Q., et al. (2021). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. PMC. Retrieved from [Link]

-

OECD. (2017, October 9). OECD/OCDE 402. Retrieved from [Link]

-

OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Retrieved from [Link]

-

OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

-

IDEXX BioAnalytics. (n.d.). Toxicologic Pathology | Histopathology. Retrieved from [Link]

-

Scantox. (n.d.). Histopathology. Retrieved from [Link]

-

Atlantic Bone Screen. (n.d.). Toxicologic pathology. Retrieved from [Link]

-

Heywood, R., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. PubMed. Retrieved from [Link]

-

ACS Publications. (2012, October 9). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem. Retrieved from [Link]

-

Wang, Y., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. Retrieved from [Link]

-

Cannaert, A., et al. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. Retrieved from [Link]

-

Abiedalla, Y., et al. (2019, August). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015, December 16). ResearchGate. Retrieved from [Link]

-

MDPI. (2025, July 3). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. Retrieved from [Link]

-

Wang, Y., et al. (2020, July 6). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Retrieved from [Link]

-

Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]

- 12. pharmaron.com [pharmaron.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. waxitinc.com [waxitinc.com]

- 18. scantox.com [scantox.com]

- 19. histologix.com [histologix.com]

- 20. idexxbioanalytics.com [idexxbioanalytics.com]

- 21. Toxicologic pathology | Atlantic Bone Screen [atlantic-bone-screen.com]

An In-depth Technical Guide to Elucidating the Metabolic Pathways of 1-Propyl-1H-indazole-3-carboxylic acid

Abstract

The identification and characterization of metabolic pathways are critical mandates in drug discovery and development, directly influencing a compound's pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive, technically-grounded framework for elucidating the metabolic fate of 1-Propyl-1H-indazole-3-carboxylic acid, a novel chemical entity. As direct metabolic data for this specific molecule is not extensively published, this document synthesizes established principles of drug metabolism with advanced analytical strategies to construct a predictive and actionable workflow. We will explore the probable metabolic "soft spots" within the molecule, detail the likely Phase I and Phase II biotransformations, and provide robust, field-proven protocols for in vitro investigation using human liver microsomes (HLMs) coupled with high-resolution mass spectrometry (HRMS). This guide is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous, scientifically-defensible approach to metabolite identification.

Introduction: The Imperative of Metabolite Identification

In the journey of a new chemical entity (NCE) from bench to bedside, understanding its biotransformation is not merely a regulatory checkbox but a fundamental aspect of its development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough safety testing of metabolites, particularly those that are unique to humans or are present at disproportionately high levels compared to preclinical species.[1][2][3][4] Metabolite profiling informs on potential drug-drug interactions, helps explain inter-individual variability in response, and uncovers potentially toxic or pharmacologically active metabolites.[5]

The subject of this guide, 1-Propyl-1H-indazole-3-carboxylic acid, belongs to the indazole class of compounds, a scaffold present in numerous pharmacologically active agents.[6][7][8] Its structure presents several key functional groups amenable to metabolic modification: an N-propyl group, an aromatic indazole core, and a carboxylic acid moiety. This guide will systematically deconstruct the molecule to predict its metabolic fate and outline a definitive strategy for empirical confirmation.

Structural Analysis and Prediction of Metabolic Pathways

A molecule's structure is the primary determinant of its interaction with metabolic enzymes. By identifying potential sites of enzymatic attack, or "metabolic soft spots," we can predict the most likely biotransformations.

Key Structural Features of 1-Propyl-1H-indazole-3-carboxylic acid:

-

N-Propyl Group: Alkyl groups attached to a heteroatom are common substrates for Cytochrome P450 (CYP) enzymes.

-

Indazole Ring: A bicyclic aromatic system that can undergo oxidation.

-

Carboxylic Acid Group: A prime target for Phase II conjugation reactions.

Predicted Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For 1-Propyl-1H-indazole-3-carboxylic acid, the following CYP-mediated reactions are predicted to be dominant:

-

Aliphatic Hydroxylation of the N-Propyl Chain: This is often a major metabolic pathway for N-alkyl compounds.[9] Oxidation can occur at the terminal carbon (ω-hydroxylation) or the sub-terminal carbon (ω-1 hydroxylation), leading to primary and secondary alcohols, respectively. These can be further oxidized to aldehydes, ketones, and carboxylic acids.

-

N-Dealkylation: Cleavage of the N-propyl group is another highly probable pathway mediated by CYPs. The mechanism is believed to proceed via hydrogen atom transfer (HAT) from the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield the de-alkylated indazole core and propionaldehyde.[10][11][12][13]

-

Aromatic Hydroxylation: The indazole ring itself can be hydroxylated at various positions, although this is often a less favored pathway compared to the more facile oxidation of the alkyl side chain.[14]

-

N-Oxidation: While less common for this type of structure, direct oxidation of the indazole nitrogen atoms could occur, potentially leading to the formation of an oxaziridine intermediate.[15]

Predicted Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly enhancing their water solubility and facilitating excretion.[16]

-

Acyl Glucuronidation: The carboxylic acid group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the formation of an acyl-glucuronide conjugate.[17] This is predicted to be a major clearance pathway for the parent compound and any metabolites retaining the carboxylic acid moiety. Several UGT isoforms, particularly UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the glucuronidation of carboxylic acids.[18][19][20]

-

Glucuronidation of Hydroxylated Metabolites: The hydroxyl groups introduced during Phase I reactions (e.g., on the propyl chain or indazole ring) provide additional handles for glucuronidation, forming ether-glucuronides.

The interplay of these pathways creates a complex metabolic profile. A visual representation of these predicted transformations is essential for conceptualizing the analytical strategy.

Caption: Predicted Phase I and Phase II metabolic pathways.

A Self-Validating Workflow for In Vitro Metabolite Identification

To empirically validate these predictions, a robust in vitro system is required. Human liver microsomes (HLMs) are the gold standard for initial metabolite profiling, as they contain a rich complement of Phase I (CYPs) and Phase II (UGTs) enzymes.[21][22][23] The workflow described below is designed to be self-validating by including appropriate controls and leveraging the power of high-resolution mass spectrometry (HRMS) for confident identification.[24][25][26][27]

Caption: A robust workflow for in vitro metabolite identification.

Detailed Experimental Protocol: HLM Incubation

This protocol ensures that observed metabolites are the result of enzymatic activity by comparing cofactor-fortified incubations against controls.

Materials:

-

1-Propyl-1H-indazole-3-carboxylic acid (Test Compound)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

0.5 M Potassium Phosphate Buffer, pH 7.4

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)[28]

-

UDP-glucuronic acid (UDPGA)

-

Alamethicin (for activating UGTs)[22]

-

Acetonitrile (ACN), ice-cold

-

Purified Water

Procedure:

-

Preparation: Thaw HLM on ice. Prepare working solutions of the test compound. Prepare fresh NADPH regenerating solution and UDPGA solution.

-

Phase I Incubation Setup (in triplicate):

-

To a microcentrifuge tube, add:

-

Potassium Phosphate Buffer (to final volume of 200 µL)

-

HLM (to final concentration of 0.5 mg/mL)

-

Test Compound (to final concentration of 1-10 µM)

-

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add NADPH regenerating solution.

-

-

Phase II Incubation Setup (in triplicate):

-

To a microcentrifuge tube, add HLM and buffer.

-

Add Alamethicin (to final concentration of ~25 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomal membrane.[22]

-

Add Test Compound.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add UDPGA (to final concentration of ~2-5 mM).

-

-

Control Incubations:

-

Negative Control (No Cofactor): Follow the Phase I setup but replace the NADPH solution with buffer. This identifies non-enzymatic degradation.

-

Stability Control (No HLM): Incubate the test compound in buffer with cofactors but without HLM. This identifies chemical instability.

-

-

Incubation & Termination:

-

Incubate all tubes at 37°C for a defined period (e.g., 60 minutes).

-

Terminate Reaction: Add 2 volumes (400 µL) of ice-cold ACN to precipitate proteins.

-

-

Sample Processing:

-

Vortex thoroughly.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

Analytical Strategy: LC-HRMS

The use of liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is the cornerstone of modern metabolite identification.[29] HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide accurate mass measurements (<5 ppm error), which are crucial for determining the elemental composition of metabolites and distinguishing them from endogenous matrix components.[24][25]

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is a versatile starting point for separating the parent compound and its likely metabolites.

-

Mobile Phase: A gradient of water and ACN/Methanol with 0.1% formic acid is standard for positive ion mode ESI-MS.

-

Rationale: The chromatographic separation reduces ion suppression and allows for the resolution of isomeric metabolites, which cannot be distinguished by mass alone.

High-Resolution Mass Spectrometry (HRMS):

-

Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) should be employed. In DDA, the instrument performs a full scan to detect all ions, then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.

-

Data Mining: Specialized software is used to compare the chromatograms from the enzyme-active samples to the control samples.[30] Algorithms like mass defect filtering (MDF) and background subtraction can automatically flag potential metabolites based on predicted biotransformations.

Data Presentation and Structure Elucidation

The final step is the confident identification of the flagged metabolites. This is a puzzle-solving exercise combining accurate mass data with fragmentation patterns.

Summarizing Predicted Metabolites

A table should be constructed to guide the data analysis, listing the predicted metabolites, the expected mass shift from the parent compound, and the resulting exact mass.

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Elemental Composition Change |

| M1 | Hydroxylation (Propyl or Ring) | +15.9949 | +O |

| M2 | N-Dealkylation | -42.0470 | -C₃H₆ |